3-[(4-methyl-1-piperazinyl)methyl]-Phenol - 147192-84-5

3-[(4-methyl-1-piperazinyl)methyl]-Phenol

Catalog Number: EVT-3240811
CAS Number: 147192-84-5
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[(4-Methyl-1-piperazinyl)methyl]phenol is a synthetic organic compound belonging to the class of substituted piperazines. It serves as a crucial building block in the synthesis of various biologically active molecules. These molecules have shown potential for research in diverse fields, including antimicrobial agents [, , , , ], anti-inflammatory agents [], antitumor agents [], and potential therapeutics for Alzheimer’s disease [, ].

Synthesis Analysis
  • Reductive Amination: A substituted benzaldehyde can be reacted with N-methylpiperazine, followed by reduction of the intermediate imine with a reducing agent like sodium borohydride to yield the desired product [].
  • Alkylation: Reaction of a substituted phenol with 1-(chloromethyl)-4-methylpiperazine in the presence of a base like potassium carbonate can afford the target molecule [].
Chemical Reactions Analysis
  • O-Alkylation: The phenolic hydroxyl group readily undergoes alkylation reactions with alkyl halides or other alkylating agents, providing access to a diverse range of ethers [, ].
  • Acylation: The phenolic hydroxyl group can also be acylated with acyl chlorides or anhydrides to generate esters [].
  • N-Alkylation: The piperazine nitrogen can be further alkylated with alkyl halides to afford quaternary ammonium salts, which can exhibit distinct biological activities [].
Mechanism of Action
  • 5-HT6 Receptor Antagonism: Derivatives like 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502) exhibit high affinity for the 5-HT6 receptor, potentially exerting their effects through antagonism of this receptor subtype [].
  • PDE4 Inhibition: The derivative EPPA-1 is a potent phosphodiesterase 4 (PDE4) inhibitor, likely exerting its anti-inflammatory effects by blocking the activity of this enzyme [].
Applications
    • Quinolone antibiotics like DW-116, demonstrating potent antibacterial activity comparable or superior to ciprofloxacin and rufloxacin [].
    • Benzimidazole derivatives showing promising antifungal activity against Candida albicans [].
    • Bis-benzimidazole derivatives investigated for their potential in Boron Neutron Capture Therapy (BNCT) for cancer treatment [].
  • Anti-inflammatory research: Derivatives like EPPA-1 show potent PDE4 inhibitory activity, suggesting potential applications in inflammatory diseases [].

  • Antitumor research: Quinazolinone derivatives have demonstrated promising antitumor activity in preclinical studies [].

  • Alzheimer's disease research: Derivatives like SUVN-502, acting as potent and selective 5-HT6 receptor antagonists, are being explored as potential therapeutics for cognitive disorders, including Alzheimer's disease [].

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)

Compound Description: SUVN-502 is a potent and selective serotonin 6 (5-HT6) receptor antagonist. [] It displays high affinity for human 5-HT6R (Ki = 2.04 nM) and demonstrates promising preclinical efficacy in models of cognitive disorders, particularly Alzheimer's disease. []

Relevance: SUVN-502 shares the core structure of 3-[(4-methyl-1-piperazinyl)methyl]phenol, specifically the 4-methylpiperazine moiety directly attached to a methyl linker. [] The significant difference lies in the presence of an indole ring system in SUVN-502, showcasing how modifications to the core structure can lead to alterations in biological activity and target selectivity.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. [] It exhibits potent anti-inflammatory activity in both in vitro and in vivo models. Notably, EPPA-1 demonstrates an improved therapeutic index compared to earlier generation PDE4 inhibitors like rolipram, suggesting a reduced risk of adverse effects such as nausea and emesis. []

Relevance: EPPA-1 shares the 4-methylpiperazine methyl linker with 3-[(4-Methyl-1-piperazinyl)methyl]phenol. [] The structural divergence arises from the presence of a complex pyrazolo[3,4-b]pyridin-4-amine scaffold in EPPA-1. This highlights how incorporating the shared structural motif into diverse frameworks can lead to compounds with distinct pharmacological profiles.

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor (IC50 = 11 nM). [] It exhibits neuroprotective effects in both in vitro and in vivo models, including a mouse model of Parkinson's disease. [] FR255595 shows promise as a potential therapeutic agent for neurodegenerative disorders.

Relevance: While not sharing the exact 4-methylpiperazine motif, FR255595 incorporates a structurally similar 4-(4-chlorophenyl)-1-piperazinyl group. [] This emphasizes the importance of the piperazine ring system, even with substitutions, in contributing to the biological activity of compounds related to 3-[(4-Methyl-1-piperazinyl)methyl]phenol.

2-Aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones

Compound Description: This series of compounds represents a class of 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones synthesized and evaluated for antitumor activity. []

Relevance: This class of compounds shares the 4-methylpiperazine moiety with 3-[(4-Methyl-1-piperazinyl)methyl]phenol. [] The presence of the quinazolinone core differentiates them, illustrating how the incorporation of the same substituent into different core structures can influence biological activity, in this case, targeting antitumor properties.

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (Compound 34b)

Compound Description: Compound 34b exhibits activity as a sigma receptor agonist. [] It demonstrated antidepressant-like effects in a forced swimming test in mice and reduced sleeping time induced by halothane. []

Relevance: Similar to FR255595, compound 34b contains a 4-(3-chlorophenyl)-1-piperazinyl group instead of the 4-methylpiperazine present in 3-[(4-Methyl-1-piperazinyl)methyl]phenol. [] This further suggests the potential for the piperazine ring, even with substitutions, to contribute to diverse pharmacological activities in this family of compounds.

6-Methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines

Compound Description: This series of compounds, including the lead compound 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b), were synthesized and evaluated for their antileishmanial activity. [] Compound 1b exhibited significant efficacy against Leishmania donovani infections in hamsters. []

Relevance: This series features a substituted piperazine ring linked to an 8-quinolinamine core through a hexyl chain. [] While not directly mirroring the structure of 3-[(4-Methyl-1-piperazinyl)methyl]phenol, the shared presence of the piperazine ring and its exploration for antiparasitic activity highlights the versatility of this structural motif in medicinal chemistry.

Properties

CAS Number

147192-84-5

Product Name

3-[(4-methyl-1-piperazinyl)methyl]-Phenol

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]phenol

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(15)9-11/h2-4,9,15H,5-8,10H2,1H3

InChI Key

HRICPVVGUFFWSM-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)O

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.